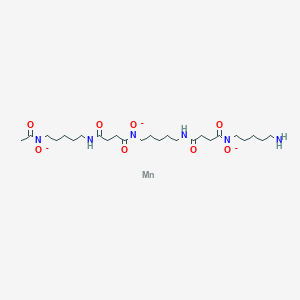
Manganese desferioxamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese desferioxamine, also known as this compound, is a useful research compound. Its molecular formula is C25H45MnN6O8-3 and its molecular weight is 612.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroprotection Against Manganese Toxicity
Manganese is essential for various biological functions but can induce neurotoxicity when present in excess. MnDFO has been studied for its protective effects against manganese-induced oxidative stress in neuronal cell lines.
- Case Study : A study on PC12 cells demonstrated that desferrioxamine effectively reduced manganese-induced cell death and promoted neuronal differentiation. The presence of MnDFO significantly decreased oxidative stress markers, suggesting its role as a neuroprotective agent against manganese toxicity .
- Mechanism : The mechanism involves the chelation of excess manganese, thereby reducing its availability to induce oxidative damage. This is particularly relevant in conditions like manganism, where chronic exposure leads to neurodegenerative symptoms similar to Parkinson's disease .
Oxidative Stress Modulation
MnDFO has been shown to modulate oxidative stress levels in various biological systems.
- Research Findings : In a study involving soybean plants exposed to ozone and acid rain, MnDFO was found to mitigate oxidative stress by enhancing antioxidant enzyme activities. This suggests that MnDFO could be beneficial in agricultural applications where oxidative damage from environmental stressors is a concern .
- Implications : These findings highlight the potential of MnDFO not only in medical applications but also in improving plant resilience to environmental stresses.
Sorption Studies for Environmental Remediation
The ability of MnDFO to bind with heavy metals has implications for environmental remediation.
- Study Overview : Research investigating the sorption behavior of desferrioxamine B on pyrolusite (β-MnO₂) indicated that MnDFO could effectively bind uranium ions (U(VI)), facilitating their removal from contaminated water sources. This process occurs through ligand-like mechanisms where the hydroxamate groups of DFO coordinate with metal ions .
- Environmental Impact : The use of MnDFO in this context could provide a novel approach to treating water contaminated with heavy metals, showcasing its versatility beyond biological applications.
Tissue Regeneration and Wound Healing
Desferrioxamine has been explored for its role in tissue regeneration and wound healing processes.
- Clinical Applications : Studies have shown that DFO enhances angiogenesis and reduces inflammation, promoting healing in chronic wounds such as diabetic ulcers and burn injuries . The accumulation of hypoxia-inducible factor 1-alpha (HIF-1α) due to DFO treatment plays a crucial role in these regenerative processes.
- Case Study : In diabetic rat models, DFO treatment accelerated wound healing by promoting endothelial tube formation and cell migration, indicating its potential as a therapeutic agent in regenerative medicine .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of MnDFO is essential for optimizing its therapeutic use.
- Transport Mechanisms : Research indicates that specific transporters involved in manganese absorption also play roles in the distribution and bioavailability of MnDFO. For instance, studies have suggested that divalent metal transporter 1 (DMT1) may influence the intestinal uptake of manganese when complexed with desferrioxamine .
- Implications for Therapy : Insights into these transport mechanisms can guide the development of formulations that enhance the efficacy of MnDFO in clinical settings.
Summary Table of Applications
特性
CAS番号 |
125892-49-1 |
|---|---|
分子式 |
C25H45MnN6O8-3 |
分子量 |
612.6 g/mol |
IUPAC名 |
N-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentyl]-N'-(5-aminopentyl)-N'-oxidobutanediamide;manganese |
InChI |
InChI=1S/C25H45N6O8.Mn/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h2-20,26H2,1H3,(H,27,33)(H,28,34);/q-3; |
InChIキー |
WAFWWLWTBYOLHW-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)[O-])[O-])[O-].[Mn] |
正規SMILES |
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)[O-])[O-])[O-].[Mn] |
同義語 |
manganese desferioxamine manganese desferrioxamine manganese-desferrioxamine complex Mn(III) desferrioxamine B complex MnDF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















